molecular formula C15H13BrO4 B8700105 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

Cat. No.: B8700105
M. Wt: 337.16 g/mol
InChI Key: GJVGTMDBHVAMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and a methoxyphenylmethoxy group at the 2-position

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)

InChI Key

GJVGTMDBHVAMMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid typically involves a multi-step process One common method starts with the bromination of 2-hydroxybenzoic acid to introduce the bromine atom at the 5-position This is followed by the protection of the hydroxyl group using a suitable protecting group, such as an acetyl groupFinally, the protecting group is removed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Mechanism of Action

The mechanism of action of 5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-[(4-methoxyphenyl)methoxy]benzoic acid is unique due to the presence of both the bromine atom and the methoxyphenylmethoxy group. This combination imparts specific chemical properties, making it valuable for targeted applications in organic synthesis and medicinal chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.